3-(Furan-2-carboxamido)-2-hydroxybenzoic acid
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Overview
Description
3-(Furan-2-carboxamido)-2-hydroxybenzoic acid is an organic compound that features a furan ring and a benzoic acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzoic acid moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid typically involves the formation of an amide bond between furan-2-carboxylic acid and 2-hydroxybenzoic acid. One common method is the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-carboxamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-(Furan-2-carboxamido)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and carboxamide group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler analog with similar reactivity but lacking the benzoic acid moiety.
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties, it shares the benzoic acid structure but lacks the furan ring.
Furan-2-carboxamide: Similar in structure but without the hydroxyl group on the benzoic acid ring.
Uniqueness
3-(Furan-2-carboxamido)-2-hydroxybenzoic acid is unique due to the combination of the furan ring and the benzoic acid derivative in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C12H9NO5 |
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Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-(furan-2-carbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H9NO5/c14-10-7(12(16)17)3-1-4-8(10)13-11(15)9-5-2-6-18-9/h1-6,14H,(H,13,15)(H,16,17) |
InChI Key |
JQRIPHBRKFRROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C2=CC=CO2)O)C(=O)O |
Origin of Product |
United States |
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